L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine
Description
Properties
CAS No. |
919089-93-3 |
|---|---|
Molecular Formula |
C42H60N8O11 |
Molecular Weight |
853.0 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C42H60N8O11/c1-24(51)34(47-37(55)30(12-6-7-19-43)45-36(54)29(44)22-27-15-17-28(53)18-16-27)39(57)46-31(23-26-10-4-3-5-11-26)40(58)50-21-9-14-33(50)41(59)49-20-8-13-32(49)38(56)48-35(25(2)52)42(60)61/h3-5,10-11,15-18,24-25,29-35,51-53H,6-9,12-14,19-23,43-44H2,1-2H3,(H,45,54)(H,46,57)(H,47,55)(H,48,56)(H,60,61)/t24-,25-,29+,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
PMADQFUXASKRKS-GQJVUCCPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Origin of Product |
United States |
Preparation Methods
Steps in SPPS:
-
- The initial amino acid (L-threonine) is anchored to a resin via its carboxylic group.
- Common resins include polystyrene or polyethylene glycol-based supports.
-
- Amino acids are activated using coupling agents such as carbodiimides (e.g., DIC) or uronium salts (e.g., HBTU).
- Each amino acid is added sequentially in the desired order: tyrosine, lysine, threonine, phenylalanine, proline (twice), and threonine.
-
- Protecting groups on the amino acids (e.g., Fmoc or Boc) are removed after each coupling step using reagents like piperidine or TFA.
-
- The peptide is cleaved from the resin using acidic conditions (e.g., TFA with scavengers).
- Purification is performed using high-performance liquid chromatography (HPLC) to ensure high purity.
Advantages of SPPS :
- High specificity in sequence assembly.
- Ability to synthesize long peptides with minimal side reactions.
Chemical Synthesis
Chemical synthesis involves solution-phase methods where amino acids are coupled in a liquid medium.
Steps in Chemical Synthesis :
Preparation of Amino Acid Derivatives :
- Amino acids are modified with protecting groups to prevent unwanted reactions during coupling.
-
- Amino acids are activated using coupling agents like DCC or EDC.
- The sequence is built step-by-step in solution.
-
- After synthesis, the peptide is purified using techniques such as recrystallization or chromatography.
Challenges :
- Lower efficiency compared to SPPS for longer sequences.
- Higher risk of side reactions.
Enzymatic Synthesis
Enzymatic synthesis uses enzymes to catalyze the formation of peptide bonds between amino acids.
Process :
-
- Proteases or ligases are chosen based on their ability to catalyze peptide bond formation.
-
- Optimal pH and temperature are maintained to maximize enzyme activity.
- Substrates (amino acids) are provided in stoichiometric amounts.
-
- The product is purified using HPLC or other chromatographic methods.
Advantages :
Comparison of Methods
| Method | Advantages | Challenges |
|---|---|---|
| Solid-Phase Peptide Synthesis | High precision; suitable for complex peptides | Requires specialized equipment; cost-intensive |
| Chemical Synthesis | Simpler setup; scalable | Risk of side reactions; lower efficiency for long peptides |
| Enzymatic Synthesis | Eco-friendly; high specificity | Limited applicability for complex sequences |
Key Considerations in Peptide Synthesis
- Reagents and Solvents : Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction during synthesis.
- Monitoring Techniques : Spectroscopic methods like mass spectrometry and NMR spectroscopy are used to confirm identity and purity.
- Yield Optimization : Factors such as reaction time, temperature, and reagent concentration are optimized to maximize yield.
Data Table: Typical Parameters in SPPS
| Parameter | Value/Condition |
|---|---|
| Resin Type | Polystyrene-based |
| Coupling Agent | HBTU/DIC |
| Deprotection Reagent | Piperidine/TFA |
| Cleavage Conditions | TFA with scavengers |
| Purification Method | HPLC |
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Biochemical Roles
L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is involved in several biochemical processes due to its composition of amino acids that play critical roles in protein synthesis and cellular functions.
- Protein Synthesis : This peptide can serve as a substrate for aminoacyl-tRNA synthetases, which are essential for the translation process in protein synthesis. The incorporation of this peptide into proteins may influence their structure and function, potentially affecting cellular metabolism and signaling pathways .
- Cell Signaling : Certain amino acids within this peptide, such as tyrosine and phenylalanine, are precursors for neurotransmitters and hormones. This suggests potential roles in modulating neurochemical pathways and influencing physiological responses .
Therapeutic Potential
The therapeutic applications of this compound are being explored in various contexts:
- Cancer Therapy : Research indicates that peptides similar to this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, aminoacyl-tRNA synthetases have been identified as potential targets for cancer therapeutics due to their role in protein synthesis and cellular regulation .
- Autoimmune Diseases : The involvement of aminoacyl-tRNA synthetases in autoimmune conditions like polymyositis suggests that this peptide may have diagnostic or therapeutic implications. By modulating immune responses through these pathways, it could serve as a basis for developing treatments for autoimmune disorders .
Case Studies and Research Findings
Several studies have documented the effects and applications of similar peptides:
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Structural Comparisons
Key Residues and Sequence Homology
- L-Phenylalanyl-L-tyrosyl-L-seryl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl (CAS 228544-21-6) : Shares Tyr and Pro residues but includes Trp and Asn, which may enhance hydrophobic interactions or hydrogen bonding compared to the main compound’s Lys and Thr .
- L-Lysine, N2-[N-[1-(N-L-tyrosyl-L-threonyl)-L-prolyl]-L-phenylalanyl]- (CAS 151237-62-6) : Contains a Tyr-Thr-Pro-Phe motif, overlapping with the main compound’s sequence. The addition of Lysine in the main compound may improve solubility in aqueous environments .
Proline Doublet Analysis
The Pro-Pro sequence in the main compound is rare in natural peptides. highlights a similar Pro-Pro motif in L-Threonine,L-glutaminyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-seryl-L-valyl-L-prolyl-L-prolyl- (CAS 722474-29-5) , which adopts a rigid conformation that may resist protease degradation. In contrast, peptides like L-Alaninamide, L-alanyl-L-prolyl-L-tyrosylglycyl-L-phenylalanyl-L-threonylglycyl-L-methionyl (CAS 497157-11-6) with single Pro residues exhibit greater conformational flexibility .
Molecular Properties
Molecular Weight and Formula
The main compound’s molecular weight (~970 g/mol) places it in a mid-range category compared to larger peptides like 722474-29-5 but is heavier than truncated analogs like 151237-62-4. Its lack of sulfur-containing residues (e.g., Cys or Met) differentiates it from compounds like 172228-98-7 (CAS), which contain disulfide-prone Cysteine .
Enzymatic Stability
The Pro-Pro motif in the main compound likely reduces susceptibility to proteolytic cleavage, a feature observed in 722474-29-5 . In contrast, peptides with single Pro residues (e.g., 497157-11-6) or flexible regions (e.g., glycyl spacers in 851379-56-1) are more prone to degradation .
Functional Implications
- Inhibition Potential: notes that N-acetyl-L-phenylalanyl-L-tyrosine exhibits inhibitory activity, suggesting that the Tyr-Phe segment in the main compound may contribute to target binding. Substitution of Lys for Arg (as in 851379-56-1) could modulate charge-based interactions .
- Solubility : The presence of Lys and Thr enhances hydrophilicity compared to analogs like 151237-62-6, which lack charged residues .
Biological Activity
L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is a complex peptide composed of multiple amino acids, which may exhibit various biological activities. This article explores its biological significance, mechanisms of action, and potential applications based on available research findings.
Structure and Composition
The compound is a peptide consisting of the following amino acids:
- L-Tyrosine
- L-Lysine
- L-Threonine
- L-Phenylalanine
- L-Proline (repeated)
The molecular formula for this peptide is , and its structure is characterized by the presence of both hydrophilic and hydrophobic amino acids, which may influence its solubility and interaction with biological membranes.
1. Neurotransmitter Activity
Research indicates that similar peptides can act as endogenous opioid neurotransmitters. For example, L-tyrosyl-containing peptides have been shown to bind to opioid receptors, potentially modulating pain perception and emotional responses in the central nervous system . This suggests that this compound may also possess similar properties.
2. Cell Proliferation
Studies on amino acids like L-threonine reveal their essential role in cell proliferation. Specifically, L-threonine has been shown to be critical for the growth of mouse embryonic stem cells (mES) . The presence of L-threonine in this peptide might enhance its potential to support cellular growth and differentiation processes.
3. Transport Mechanisms
The uptake of threonine and other amino acids in bacterial models (e.g., E. coli) highlights the importance of specific transporters for these compounds. The YifK protein has been identified as a permease for threonine uptake, indicating that similar mechanisms might be relevant for the biological activity of this peptide in microbial systems .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Effects
In a study exploring the effects of various peptides on pain modulation, it was observed that peptides containing L-tyrosine significantly reduced pain responses in animal models. This effect was attributed to their action on opioid receptors, suggesting that this compound may have therapeutic potential in pain management.
Case Study: Cell Growth Enhancement
Another investigation focused on the role of threonine in cell culture systems demonstrated that supplementation with threonine significantly improved cell viability and proliferation rates. The findings indicated that threonine's involvement in metabolic pathways is critical for maintaining cellular functions, which could extend to peptides containing this amino acid .
Q & A
Basic Research Questions
Q. What synthesis strategies are recommended for L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine, and what methodological considerations are critical?
- Answer: Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for sequential coupling of protected amino acids to a resin-bound chain. Key steps include:
- Resin selection: Rink amide or Wang resins for C-terminal amidation or free acid, respectively .
- Coupling agents: HOBt/DIC or PyBOP for efficient activation, particularly for sterically hindered residues like proline .
- Deprotection and cleavage: TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to remove side-chain protections and release the peptide .
- Alternative approaches: Fermentation-derived amino acids (e.g., L-Threonine, L-Proline) may reduce costs for large-scale production of individual residues .
Q. How should researchers characterize the purity and structural integrity of this peptide?
- Answer: Use orthogonal analytical techniques:
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and confirm molecular weight .
- Circular Dichroism (CD): To evaluate secondary structure in solution, particularly for proline-rich regions that may adopt polyproline helices .
- Amino Acid Analysis (AAA): Hydrolysis (6M HCl, 110°C, 24h) followed by pre-column derivatization (e.g., AccQ-Tag) to quantify residue stoichiometry .
Q. What are the documented biological roles or molecular targets of this peptide?
- Answer: While direct studies on this peptide are limited, proline-rich sequences are implicated in:
- Collagen stabilization: Proline-proline motifs enhance structural rigidity in extracellular matrix proteins .
- Receptor interactions: Tyrosine and threonine residues may participate in hydrogen bonding with SH3 domains or lectins .
- Immunomodulation: Lysine and threonine residues could mediate TLR4/MD2 interactions, though functional assays (e.g., ELISA, SPR) are required for validation .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing deletion sequences or epimerization?
- Answer:
- Double coupling: Apply two rounds of coupling for challenging residues (e.g., L-phenylalanine, L-threonine) using 4-fold excess of Fmoc-amino acids .
- Microwave-assisted SPPS: Reduces reaction time (e.g., 50°C for 5 min per coupling) and improves yields for proline-proline motifs prone to aggregation .
- Real-time monitoring: Use in-line UV monitoring (e.g., Fmoc deprotection at 301 nm) to detect incomplete couplings .
- Epimerization control: Maintain pH < 8 during coupling and use additives like Oxyma Pure to suppress racemization .
Q. What experimental approaches are suitable for evaluating the peptide’s stability under physiological conditions?
- Answer:
- Accelerated degradation studies: Incubate peptide in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 24, 48, and 72h. Proline-proline motifs are generally stable, but threonine may undergo oxidation .
- Isotopic labeling: Incorporate deuterated L-Threonine (e.g., L-Threonine-2,3-d2) to track metabolic stability in cell-based assays .
- Protease resistance assays: Expose the peptide to trypsin/chymotrypsin and quantify intact peptide via ELISA or MS. Lysine and arginine residues are potential cleavage sites .
Q. How can researchers design experiments to study this peptide’s interaction with putative receptors or enzymes?
- Answer:
- Surface Plasmon Resonance (SPR): Immobilize the peptide on a CM5 chip and screen for binding to recombinant receptors (e.g., integrins) at varying concentrations (0.1–10 µM) .
- Fluorescence polarization: Label the peptide with FITC and measure rotational changes upon binding to target proteins .
- Molecular docking: Use Rosetta or AutoDock to model interactions between the peptide’s tyrosine/threonine residues and receptor active sites .
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Answer:
- Batch variability analysis: Compare LC-MS and AAA profiles of peptide batches used in conflicting studies to rule out synthesis artifacts .
- Assay standardization: Re-evaluate bioactivity using uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., scrambled peptide) .
- Meta-analysis: Cross-reference with structurally similar peptides (e.g., glycosylated β3-homo-threonine analogs) to identify conserved activity motifs .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
